Computed Lipophilicity (XLogP3) vs. Other Isomers
The target compound (methyl ester, 4,4‑F₂) exhibits a computed XLogP3 of 2.1 [1]. In contrast, the ethyl 5,5‑difluoro analog has a higher XLogP3 of 2.6 [2], while the methyl 7,7‑difluoro isomer shows a comparable XLogP3 of approximately 2.1 [3]. The lower lipophilicity of the 4,4‑isomer relative to the 5,5‑isomer (ΔXLogP3 = –0.5) suggests reduced non‑specific protein binding and potentially superior oral absorption characteristics within the tetrahydroindole series.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (XLogP3 = 2.6); Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (XLogP3 ≈ 2.1) |
| Quantified Difference | ΔXLogP3 = –0.5 vs. 5,5‑isomer; ~0 vs. 7,7‑isomer |
| Conditions | PubChem XLogP3 3.0 computed descriptors; values derived from molecular structures. |
Why This Matters
Lower lipophilicity can reduce off‑target binding and improve pharmacokinetic profiles, making the 4,4‑isomer preferable for lead optimization when balanced potency and clearance are required.
- [1] PubChem CID 139034419: Methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate – Computed Properties. View Source
- [2] PubChem CID 68081577: Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate – Computed Properties. View Source
- [3] PubChem CID 5184797: Methyl 7,7-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate – Computed Properties. View Source
